2-methyl-N'-(phenylacetyl)benzohydrazide

Description

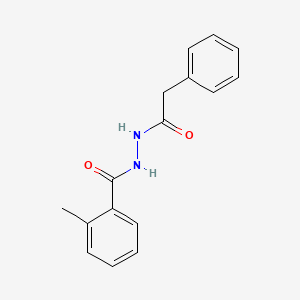

2-Methyl-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative characterized by a methyl group at the 2-position of the benzohydrazide scaffold and a phenylacetyl moiety attached via the hydrazide nitrogen. Its synthesis typically involves the condensation of 2-methylbenzohydrazide with phenylacetyl chloride or analogous reagents under reflux conditions (e.g., ethanol or DMF as solvents) . Structural characterization via FTIR, NMR, and X-ray crystallography confirms the E-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns, which influence its crystalline packing and stability .

The compound has shown promise in medicinal chemistry, particularly as a precursor for antimicrobial azetidinone derivatives synthesized via microwave-assisted cyclocondensation. These derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, its hydrazone derivatives (e.g., N'-arylidene-2-(α-phenylacetyl)benzohydrazides) demonstrate modular reactivity, enabling further functionalization for targeted biological applications .

Properties

IUPAC Name |

2-methyl-N'-(2-phenylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFYEUYTDSCHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzohydrazide core and the hydrazone-linked aryl/alkyl groups. Below is a comparative analysis of 2-methyl-N'-(phenylacetyl)benzohydrazide with analogous compounds:

Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and intermolecular interactions but may reduce solubility .

- Benzimidazole Hybrids : Exhibit superior anticancer activity due to planar aromatic systems that facilitate DNA intercalation .

Activity Trends :

- Antimicrobial Efficacy : this compound derivatives are less potent than benzimidazole hybrids but more selective for Gram-positive strains .

- Cytotoxicity : Benzimidazole-linked compounds (e.g., 5a, 5b) outperform cisplatin in lung cancer models, whereas the target compound lacks comparable data .

- Enzyme Inhibition : Thiophene-2-carboxamide derivatives show broader cholinesterase inhibition than phenylacetyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.